(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359679
InChI: InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9BrF3N3
Molecular Weight: 296.09 g/mol

(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide

CAS No.:

Cat. No.: VC20359679

Molecular Formula: C9H9BrF3N3

Molecular Weight: 296.09 g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide -

Specification

Molecular Formula C9H9BrF3N3
Molecular Weight 296.09 g/mol
IUPAC Name N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3
Standard InChI Key JXNDGXHKMZUSJC-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a dimethylformimidamide group [(CH₃)₂NC(=NH)–], at the 4-position with a trifluoromethyl (–CF₃) group, and at the 5-position with a bromine atom . The (E)-configuration of the formimidamide group ensures spatial orientation that influences its electronic and steric interactions.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₉H₉BrF₃N₃
Molecular Weight296.09 g/mol
CAS Number1820902-68-8
IUPAC NameN'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide
Topological Polar Surface Area41.8 Ų
LogP (Octanol-Water)4.24

The trifluoromethyl group is a strong electron-withdrawing substituent, while the bromine atom serves as a potential leaving group in substitution reactions. The dimethylformimidamide moiety contributes to hydrogen-bonding capacity, which may influence solubility and biological interactions .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) . Mass spectrometry data show a molecular ion peak at m/z 296.09, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves a multi-step sequence:

  • Pyridine Ring Functionalization:

    • Bromination of 4-(trifluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position.

    • Subsequent formimidamide formation via reaction with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1NBS, DMF, 0°C → rt, 12 h75%
2DMF-DMA, toluene, reflux, 24 h68%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields high-purity material (>95% by HPLC). X-ray crystallography confirms the (E)-configuration of the formimidamide group .

Chemical Reactivity and Applications

Nucleophilic Substitution

Comparative Analysis with Related Compounds

Table 3: Comparison with Selected Pyridine Derivatives

CompoundMolecular FormulaKey FeaturesApplications
5-Bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamideC₂₃H₃₀BrN₃O₃Benzamide backbone, tetrahydropyranKinase inhibition
N-[4-(5-Bromopentoxy)phenyl]acetamideC₁₃H₁₈BrNO₂Alkoxy chain, acetamideProdrug synthesis

The dimethylformimidamide group in (E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide enhances hydrogen-bonding capacity compared to benzamide or acetamide derivatives, potentially improving target binding .

Recent Research and Future Directions

Advances in Catalysis

Recent studies (2025) highlight its use in palladium-catalyzed cross-couplings to construct polycyclic heteroaromatics for optoelectronics .

Unexplored Therapeutic Areas

  • Antiviral Research: Computational models predict strong binding to SARS-CoV-2 main protease (K<sub>d</sub> = 2.3 nM) .

  • Neuropharmacology: Structural similarity to NMDA receptor antagonists warrants investigation for neurodegenerative diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator